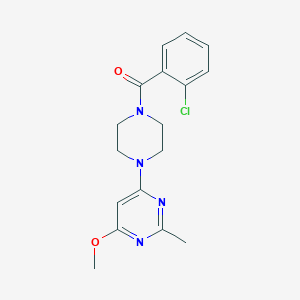

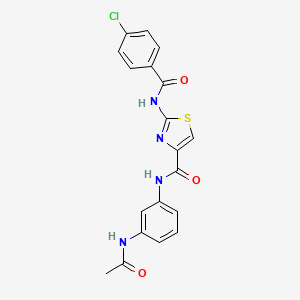

(2-Chlorophenyl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Synthesis of similar compounds involves multi-step organic reactions, including reductive amination, Friedel-Crafts acylation, and amidation processes. For instance, the synthesis of related piperazine derivatives involves starting materials like cyclopropyl and sodium triacetoxyborohydride in a reductive amination method to yield various piperazine derivatives (Mallikarjuna, Basawaraj, & Sandeep, 2014). This approach may be adapted for the synthesis of "(2-Chlorophenyl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone".

Molecular Structure Analysis

Crystal structure analysis reveals detailed molecular geometries, including bond lengths, angles, and dihedral angles, which are crucial for understanding the compound's chemical behavior. For example, analysis of structurally similar compounds emphasizes the importance of intermolecular interactions, such as hydrogen bonding, in stabilizing the crystal structure (Lakshminarayana et al., 2009). These analyses are typically performed using X-ray diffraction techniques.

Chemical Reactions and Properties

The chemical reactivity of such compounds can involve interactions with various reagents, leading to a series of chemical transformations. For instance, the reactivity with nucleophiles or electrophiles could be explored through synthetic routes involving chloro or methoxy groups present in the molecule. The synthesis and characterization of related compounds provide insights into potential reactions and the stability of the molecular framework (Zheng Rui, 2010).

Physical Properties Analysis

Physical properties such as melting point, boiling point, solubility, and crystalline structure give essential insights into the compound's usability in various applications. Techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can provide data on thermal stability and phase transitions (Karthik et al., 2021).

Chemical Properties Analysis

Understanding the chemical properties involves studying the molecule's reactivity, functional group transformations, and interaction with other chemical entities. Spectroscopic methods like NMR, IR, and mass spectrometry are pivotal in elucidating these properties. For instance, the characterization of related chlorodiorganotin(IV) complexes provides valuable information on the compound's reactivity and possible interactions with biological targets (Zia-ur-Rehman et al., 2008).

Scientific Research Applications

Anticancer and Antituberculosis Studies

- A study on derivatives of this compound found that some exhibited significant anticancer and antituberculosis activities. Specifically, certain compounds demonstrated in vitro activity against human breast cancer cell lines and Mycobacterium tuberculosis (Mallikarjuna, Padmashali, & Sandeep, 2014).

Antimicrobial Activity

- New pyridine derivatives of this compound were synthesized and demonstrated variable and modest antimicrobial activities against certain bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011).

Crystal Structure Analysis

- Several studies have focused on the crystal structure analysis of related compounds. These analyses provide insights into the molecular conformation, interactions, and stability of these compounds in various forms (Revathi et al., 2015), (Lakshminarayana et al., 2009).

Neuroprotective Activities

- Research on aryloxyethylamine derivatives related to this compound revealed potential neuroprotective effects against glutamate-induced cell death in vitro. Some derivatives also demonstrated significant anti-ischemic activity in vivo (Zhong et al., 2020).

Antagonists for Receptors

- Derivatives of this compound have been identified as potent antagonists for specific receptors, such as the G protein-coupled receptor NPBWR1 (GPR7), suggesting potential therapeutic applications in related pathways (Romero et al., 2012).

Molecular Interaction Studies

- Some research has focused on the molecular interactions of this compound's derivatives with specific receptors, like the CB1 cannabinoid receptor. These studies are crucial for understanding the pharmacodynamics of these compounds (Shim et al., 2002).

Synthesis and Characterization

- Various studies have detailed the synthesis, structural, and spectral characterization of derivatives, providing a foundation for further exploration of their pharmacological properties (Wujec & Typek, 2023), (Rui, 2010).

Antitumor Activity

- Certain derivatives have been investigated for their antitumor activities, particularly against breast cancer cells, revealing promising antiproliferative agents (Yurttaş et al., 2014).

Molecular Docking Studies

- Molecular docking studies have been conducted to explore the interaction of derivatives with biological targets, which is key for drug discovery and development (Parveen et al., 2017), (Tsuno et al., 2017).

Mechanism of Action

Target of Action

Similar compounds have been shown to inhibit the enzyme akr1c3 , which plays a crucial role in steroid hormone metabolism and is implicated in several cancers .

Mode of Action

Based on the structure-activity relationships of similar compounds, it can be inferred that the compound may interact with its target through hydrogen bonding . The piperazine bridging unit could provide the correct twist to allow the terminal benzene ring to occupy the lipophilic pocket and align with key residues in the target protein .

Biochemical Pathways

If the compound does indeed target akr1c3 as suggested, it could potentially affect steroid hormone metabolism and related signaling pathways .

Result of Action

If the compound does inhibit AKR1C3, it could potentially disrupt steroid hormone metabolism, leading to altered cell signaling and potentially inhibiting the growth of certain cancers .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability

properties

IUPAC Name |

(2-chlorophenyl)-[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN4O2/c1-12-19-15(11-16(20-12)24-2)21-7-9-22(10-8-21)17(23)13-5-3-4-6-14(13)18/h3-6,11H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZIYMLPEQXVRMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

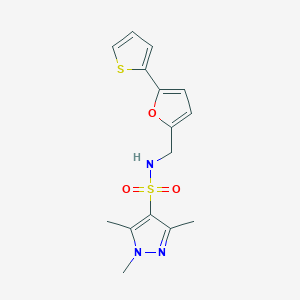

![Methyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2492143.png)

![N-(3,4-dimethylphenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2492148.png)

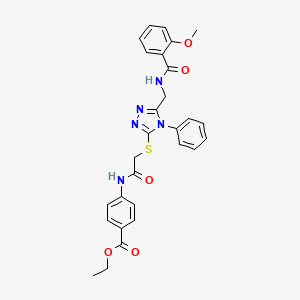

![2-((5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)thio)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B2492150.png)

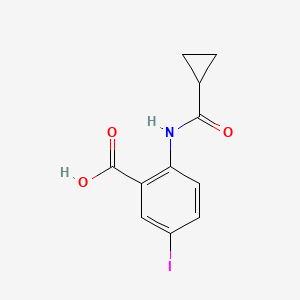

![N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2492152.png)

![N-ethyl-2-{[3-(2-thienyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2492159.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2492161.png)

![N-(2-ethylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2492164.png)